4-Bromo-7-chloro-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are characterized by a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. The specific compound features bromine and chlorine substituents, along with a methyl group, which contribute to its unique chemical properties and biological activities. This compound is identified by the International Union of Pure and Applied Chemistry name 4-bromo-7-chloro-1H-indazole and has the molecular formula with a molecular weight of 245.50 g/mol .
The synthesis of 4-bromo-7-chloro-3-methyl-1H-indazole typically involves several steps, including cyclization reactions that utilize ortho-substituted benzylidenehydrazine and ortho-substituted benzaldehyde as starting materials. A common method involves bromination followed by cyclization with hydrazine under controlled conditions.
The synthesis may employ transition metal catalysts to facilitate the cyclization reactions, optimizing yield while minimizing byproducts. For instance, using palladium or nickel catalysts can enhance the efficiency of the reaction processes . The cyclization reaction conditions often include heating in aprotic solvents like dimethyl sulfoxide or N-methyl-2-pyrrolidone at controlled temperatures.
The molecular structure of 4-bromo-7-chloro-3-methyl-1H-indazole consists of a fused bicyclic system with specific substituents that influence its reactivity and interaction with biological targets. The InChI representation for this compound is:
The compound's InChI Key is JSAJRYOENRFNFQ-UHFFFAOYSA-N, which facilitates its identification in chemical databases . The structure can be visualized using molecular modeling software or databases that support 3D visualization.
4-Bromo-7-chloro-3-methyl-1H-indazole participates in various chemical reactions typical of indazole derivatives. These include electrophilic substitutions due to the presence of halogen atoms, as well as nucleophilic attacks at the nitrogen atoms within the indazole framework.
The compound's reactivity can be attributed to the electron-withdrawing effects of the bromine and chlorine substituents, which enhance its electrophilic character. Additionally, it can undergo deprotonation in basic conditions to form reactive intermediates useful in further synthetic applications .
In biological contexts, 4-bromo-7-chloro-3-methyl-1H-indazole acts primarily through inhibition of specific kinases involved in cell signaling pathways. Its mechanism involves binding to active sites on these kinases, thereby modulating their activity.
Research indicates that this compound can influence cellular processes such as cell cycle progression and apoptosis by targeting kinases like checkpoint kinase 1 and checkpoint kinase 2 . The inhibition of these kinases can lead to significant alterations in cellular behavior, particularly in cancer cells.
While specific physical properties such as boiling point and melting point are not extensively documented for 4-bromo-7-chloro-3-methyl-1H-indazole, it is important to note that indazoles generally exhibit moderate solubility in organic solvents due to their aromatic nature.
The compound's chemical properties include:
4-Bromo-7-chloro-3-methyl-1H-indazole has several significant applications in scientific research:
Regioselective halogenation of the indazole core presents a fundamental synthetic challenge due to the differential reactivity of aromatic positions and the potential for undesired dihalogenation. For 4-Bromo-7-chloro-3-methyl-1H-indazole, strategic halogen placement typically follows two approaches: pre-cyclization halogenation of benzene precursors or post-cyclization functionalization of preformed indazoles. The pre-cyclization route demonstrates superior regiocontrol, exemplified by the selective bromination of 2,6-dichlorobenzonitrile using N-bromosuccinimide (NBS) in sulfuric acid. This method achieves >93% regioselectivity for the meta-bromo product (3-bromo-2,6-dichlorobenzonitrile) under optimized conditions (1.07 eq NBS, 10 eq 96% H₂SO₄, 25°C), crucial for subsequent indazole formation [1] [5].
Post-cyclization halogenation faces significant regiochemical hurdles, as demonstrated by failed direct bromination attempts on 4-chloro-1H-indazol-3-amine, which yielded incorrect regioisomers [1]. Alternative approaches employ directing group strategies, where substituents ortho to target positions guide halogenation. For instance, fluorine-directed ortho-lithiation enables functionalization at specific positions but requires careful optimization to prevent side reactions in sterically constrained systems [2]. Metal-catalyzed halogenation offers another pathway, though its application remains limited by the sensitivity of the indazole core under transition metal conditions.
Table 1: Comparative Halogenation Methods for Indazole Precursors
Substrate | Halogenating Agent | Conditions | Regioselectivity | Yield |
---|---|---|---|---|
2,6-Dichlorobenzonitrile | NBS/H₂SO₄ | 25°C, 18h | >93% (meta-Br) | 75-80% |
2-Alkyl-6-methylaniline | Bromine | Diazotization/t-BuSH | C7 functionalization | Moderate |
3-Methylindazole derivatives | Electrophilic bromination | Various | Variable | Low |
The convergent synthesis of 4-Bromo-7-chloro-3-methyl-1H-indazole requires meticulous sequencing of halogenation and methylation steps. Two dominant pathways emerge:
Pathway A (Halogenation First):
Pathway B (Early Methylation):
Chlorine positioning typically originates from starting materials (e.g., 2,6-dichlorobenzonitrile), though late-stage chlorination is feasible via Sandmeyer reactions on aminobenzonitrile intermediates. Pathway A provides better overall yield (38-45% from 2,6-dichlorobenzonitrile) but faces methylation challenges, while Pathway B offers superior C3-methyl control at the expense of additional synthetic steps [2] [8].
Solvent systems critically govern reaction outcomes in indazole synthesis, particularly during cyclization and coupling steps:
Cyclization Solvents: The transformation of 3-bromo-2,6-dichlorobenzonitrile to 7-bromo-4-chloro-1H-indazol-3-amine exhibits dramatic solvent-dependent regioselectivity. Polar aprotic solvents (DMSO, NMP) promote indiscriminate hydrazine attack at both chloro sites (~50:50 product ratio). Switching to water-immiscible solvents like 2-methyltetrahydrofuran (2-MeTHF) enhances selectivity for the desired 7-bromo-4-chloro isomer (80:20 ratio) due to differential solubility and transition-state stabilization. Protic solvents (IPA, ethanol) offer intermediate selectivity (65-70:30) [1] [5].
Coupling Catalysts: Methyl group installation via Suzuki coupling necessitates specialized catalysts. Pd(dba)₂ with the bulky phosphine ligand Q-Phos enables efficient coupling of sterically hindered aryl bromides (e.g., 2-bromo-6-methylnitrobenzene) with alkylboronic acids, achieving moderate yields where conventional catalysts fail. This system prevents undesired protodeboronation and homocoupling [2].
Acid/Base Mediators: Cyclization selectivity improves with mild bases (NaOAc) in 2-MeTHF, suppressing dihydrazine byproduct formation. Conversely, strong bases promote hydrolysis of nitrile groups during bromination. Sulfuric acid concentration (10 eq 96%) proves optimal for NBS-mediated bromination, while weaker acids (TFA, acetic acid) fail to activate the substrate [1].
Table 2: Solvent Effects on Indazole Cyclization Selectivity
Solvent | Polarity | Regioselectivity (6:12 ratio) | Conversion | Key Advantage |
---|---|---|---|---|
DMSO | High | 50:50 | >95% | Rapid reaction |
Ethanol | Moderate | 65:35 | >95% | Low cost |
IPA | Moderate | 70:30 | >95% | Easy removal |
DIPEA | Low | 75:25 | 85% | Base/solvent dual role |
2-MeTHF | Low | 80:20 | >95% | Recyclability, selectivity |
Transitioning laboratory synthesis to industrial production of 4-Bromo-7-chloro-3-methyl-1H-indazole encounters several key challenges:
Exothermic Hazard Management: The NBS/H₂SO₄ bromination exhibits extreme exothermicity at scale. Implementing controlled addition (dosing time >4 hours) and robust cooling systems (-10°C to 0°C) is essential to prevent runaway reactions, which cause over-bromination and nitrile hydrolysis [1] [5]. Hundred-gram runs confirm that slow addition maintains product purity >95% (qNMR).
Purification Avoidance: Chromatography proves impractical for large-scale indazole purification. Successful protocols utilize crystallization-driven processes: After bromination, precipitation into ice-cold water followed by ethyl acetate washing affords 3-bromo-2,6-dichlorobenzonitrile in 75-80% yield with 95-96% purity. Cyclization products are isolated via pH-controlled crystallization, exploiting the differential solubility of regioisomers [1] [5].
Solvent Sustainability: 2-MeTHF demonstrates advantages over traditional solvents (DMSO, NMP) due to its bio-based origin, low miscibility with water, and ease of recycling via distillation. Lifecycle analysis shows 60-70% recovery rates in continuous processes, reducing waste disposal costs and environmental impact [1].
Catalyst Cost and Removal: Pd-catalyzed steps (e.g., Suzuki methylation) require ppm-level residual metal specifications (<10 ppm Pd). Implementing Q-Phos ligands facilitates catalyst removal via activated carbon treatment, though ligand cost remains a concern. Non-precious metal alternatives are under investigation but currently lack efficiency for sterically demanding couplings [2].
Table 3: Industrial-Scale Synthesis Parameters for Key Intermediates
Step | Critical Process Parameter | Scale-Up Solution | Purity/Yield at Scale |
---|---|---|---|
Bromination | Reaction exothermicity | Cryogenic dosing, 4h addition | 95-96% purity, 75-80% yield |
Hydrazine cyclization | Regioselectivity control | 2-MeTHF solvent, 2.5 eq hydrazine | 80:20 ratio, 85% isolated |
Methylation (Suzuki) | Catalyst efficiency/removal | Pd(dba)₂/Q-Phos, carbon filtration | >98% pure, <10 ppm Pd |
Final crystallization | Polymorphism control | Gradient cooling in 2-MeTHF/water | >99.5% purity by HPLC |
CAS No.: 65618-21-5
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: